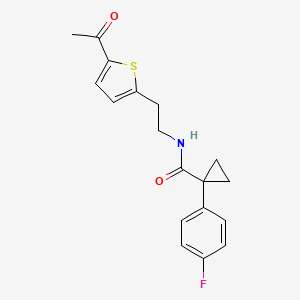
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H18FNO2S and its molecular weight is 331.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H18FNO2S, and it possesses a cyclopropane ring which is significant for its biological interactions. The presence of the fluorophenyl group may enhance its pharmacological properties.
The biological activity of this compound primarily revolves around its interaction with specific proteins and pathways within the cell. It has been noted that compounds with similar structures can act as agonists or antagonists for various cellular targets, influencing pathways such as:
- STING Pathway : Activation of the STING protein leads to the induction of type I interferons and other cytokines, promoting an immune response.
- NF-κB Pathway : Compounds that activate this pathway can lead to increased inflammation or immune responses, which are critical in cancer therapy .
Biological Activity Assessment
Research has indicated that this compound exhibits antitumor and antioxidant properties. The following table summarizes key findings from various studies:
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxic effects on glioblastoma cells, this compound demonstrated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .
- Antioxidant Properties : Another investigation utilized the DPPH radical scavenging assay to assess the antioxidant capacity of this compound. Results indicated that it effectively neutralizes free radicals, surpassing the activity of standard antioxidants like ascorbic acid .
- Immune Response Modulation : The compound's ability to activate the STING pathway has been linked to enhanced immune responses, making it a candidate for further research in immunotherapy applications.
Propriétés
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c1-12(21)16-7-6-15(23-16)8-11-20-17(22)18(9-10-18)13-2-4-14(19)5-3-13/h2-7H,8-11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCAIXOZDZSHFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














